molecular formula C12H6BrCl2N5O B1529844 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177416-22-6

8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Cat. No.: B1529844
CAS No.: 1177416-22-6
M. Wt: 387.02 g/mol
InChI Key: KZTNVDJWXYFIJB-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a high-purity (95%+) synthetic compound provided for research and development purposes. This bromo- and chloro-functionalized imidazo[1,2-b]pyridazine derivative has a molecular formula of C12H6BrCl2N5O and a molecular weight of 387.03 g/mol . It is structurally classified within a class of substituted imidazo[1,2-b]pyridazines that have demonstrated significant research value in medicinal chemistry, particularly as key intermediates in the exploration of novel therapeutic agents . Scientific research into related compounds within this chemical class indicates potential applications in the study and treatment of various medical disorders. Patent literature suggests that such molecules are investigated for their utility in addressing central nervous system conditions, metabolic diseases, and neurodegenerative disorders, including but not limited to Parkinson's disease, Lewy body dementia, and Gaucher disease . The structural features of this compound, including its halogen substituents and carboxamide linkage, make it a valuable building block for further chemical modifications and structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of biological targets. This product is intended for research and development use only and is strictly not for human or veterinary diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure familiarity with the provisions of the Toxic Substances Control Act (TSCA) and other applicable government regulations governing the use of research chemicals. Many experimental chemicals, including this one, may not be listed on the TSCA inventory, and their use in manufacturing requires prior notification and approval from the EPA . Handle all potential hazards with appropriate safety precautions, as not all harmful effects may be fully characterized.

Properties

IUPAC Name

8-bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N5O/c13-7-4-10(15)19-20-8(5-17-11(7)20)12(21)18-6-1-2-16-9(14)3-6/h1-5H,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNVDJWXYFIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732519
Record name 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177416-22-6
Record name 8-Bromo-6-chloro-N-(2-chloro-4-pyridinyl)imidazo[1,2-b]pyridazine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177416-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C12H6BrCl2N5O
  • Molecular Weight : 387.02 g/mol
  • CAS Number : 1177416-22-6

The compound exhibits a range of biological activities primarily attributed to its ability to interact with various molecular targets, including:

  • Inhibition of Heat Shock Protein 90 (HSP90) : It has been identified as a potential inhibitor of HSP90, which plays a critical role in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the destabilization of client proteins involved in oncogenic signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which are under investigation for potential therapeutic applications against bacterial and fungal infections.

Anticancer Activity

Research indicates that compounds similar to 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine derivatives have shown significant anticancer activity. A study reported the synthesis of related pyrazole derivatives that demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with a significant synergistic effect when combined with doxorubicin .

Antiparasitic Activity

The compound's activity against parasitic infections has also been evaluated:

  • Trypanosomiasis : It demonstrated submicromolar activity against the trypomastigote form of Trypanosoma brucei, with an effective concentration (EC50) of approximately 0.38 µM, outperforming some reference drugs .
CompoundEC50 (µM)Reference Drug EC50 (µM)
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine0.38Fexinidazole - 1.4
Hit A0.95-

Cytotoxicity

While showing promising efficacy against T. brucei, the solubility issues in culture media limit the determination of cytotoxicity in human cell lines such as HepG2. The compound exhibited a cytotoxic concentration (CC50) greater than 7.8 µM, indicating potential safety concerns at therapeutic doses .

Case Studies

  • In Vitro Studies : A series of in vitro experiments assessed the biological activity of various derivatives related to imidazopyridazines. Notably, compounds demonstrated varying degrees of efficacy against different cancer cell lines and pathogens.
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that specific substitutions on the imidazo-pyridazine scaffold significantly influenced their biological activity, suggesting that further modifications could enhance potency and selectivity against target cells or pathogens .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that imidazo[1,2-b]pyridazine derivatives, including this compound, exhibit promising anticancer properties. They are being studied for their ability to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
  • Inhibition of Protein Kinases :
    • This compound has shown activity against various protein kinases, which are critical in cell signaling pathways. Inhibiting these kinases can lead to decreased proliferation of cancer cells and may enhance the efficacy of existing treatments .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide inhibited growth in several cancer cell lines, including breast and lung cancer models. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Kinase Inhibition

In a recent investigation into the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives, this compound was identified as a potent inhibitor of the EGFR kinase. The study highlighted its potential as a lead compound for developing new therapeutics targeting EGFR-driven cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Fluorine substitution on the pyridinyl ring (e.g., 3-fluoropyridin-4-yl) may alter metabolic stability and solubility .

Carboxamide Linkage :

  • The N-(2-chloropyridin-4-yl) carboxamide group distinguishes the target compound from simpler analogs (e.g., 8-bromo-6-chloroimidazo[1,2-b]pyridazine), enabling hydrogen bonding with kinase ATP-binding pockets .

Synthetic Complexity :

  • Transition-metal-catalyzed routes (e.g., palladium/copper) are favored for imidazo[1,2-b]pyridazines due to regioselectivity, whereas dichloro analogs are synthesized via less complex methods like silica gel chromatography .

Pharmacological and Functional Comparisons

  • Kinase Inhibition : The target compound’s carboxamide-pyridinyl moiety is critical for binding to kinase domains. YPC-21440, a related imidazopyridazine, demonstrates submicromolar IC₅₀ values against Pim kinases due to its thiazolidine-2,4-dione group, highlighting the role of polar substituents in potency .
  • Antiparasitic Activity: Analogs like 8-bromo-6-chloro-N-(3-fluoropyridin-4-yl) derivatives show antitrypanosomal activity, suggesting halogen positioning influences protozoal target engagement .
  • Solubility and Bioavailability : Dichloro derivatives (e.g., 6,8-dichloro-N-(pyridin-4-yl)) exhibit lower molecular weights and higher solubility but reduced target affinity compared to bromo-chloro counterparts .

Preparation Methods

Synthesis of Halogenated Imidazo[1,2-b]pyridazine Core

  • Starting materials : Pyridazine derivatives and appropriate halogenating agents.
  • Halogenation : Introduction of bromine and chlorine atoms at the 8 and 6 positions is achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions in chloroform or similar solvents.

    For example, a suspension of intermediate compounds (e.g., ID-I and ID-2) in chloroform is treated with POCl3 and heated to reflux for extended periods (up to 3 days) to facilitate halogenation and ring closure reactions. The reaction mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted to isolate the halogenated intermediates as yellow powders with yields around 68.9%.

Formation of the Carboxamide Linkage

  • Amide coupling : The 3-carboxamide functionality is introduced by coupling the halogenated imidazo[1,2-b]pyridazine intermediate with 2-chloropyridin-4-amine.
  • This step often involves activating the carboxylic acid or its derivative (e.g., acid chloride) to react with the amine group under controlled conditions, typically in the presence of base and possibly coupling agents to improve yield and selectivity.

Reaction Parameters and Yield Data

Step Reagents/Conditions Yield (%) Notes
Halogenation of pyridazine POCl3, CHCl3, reflux 3 days ~68.9 Neutralization with NaHCO3, extraction with CHCl3
Amide formation 2-chloropyridin-4-amine, coupling agents Not explicitly reported Requires controlled stoichiometry and purification

Purification and Characterization

  • Purification : Typically involves aqueous workup, organic extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
  • Characterization : High-performance liquid chromatography (HPLC) is used to monitor purity and retention times (e.g., Rt = 2.53 min for IF-I intermediate), while mass spectrometry (MS) confirms molecular weights (e.g., m/z = 213 [M+H]+ for intermediates).

Research Findings and Notes

  • The preparation methods emphasize prolonged reflux with POCl3 to achieve selective halogenation, a critical step for obtaining the desired substitution pattern.
  • The amide coupling step is crucial for attaching the 2-chloropyridin-4-yl moiety, influencing the compound’s biological activity.
  • Yields reported for intermediate halogenated compounds are moderate to good (~69%), indicating the efficiency of the halogenation step under described conditions.
  • Analytical methods such as HPLC and MS are essential for confirming product identity and purity throughout the synthesis.

Q & A

Q. What are the key structural features and physicochemical properties of this compound?

The compound has the molecular formula C₁₂H₆BrCl₂N₅O (MW: 387.03 g/mol) and a CAS number of 1177416-22-6. Its structure includes a fused imidazo[1,2-b]pyridazine core with bromo and chloro substituents at positions 8 and 6, respectively, and a 2-chloropyridin-4-yl carboxamide group. This halogen-rich structure enhances electrophilicity, making it reactive in cross-coupling reactions. Key characterization methods include ¹H/¹³C NMR for substituent analysis, HRMS for molecular weight validation (e.g., observed vs. calculated mass accuracy < 5 ppm), and HPLC for purity assessment .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Core formation : Cyclization of pyridazine precursors with haloacetaldehyde dimethyl acetal under inert conditions (0–50°C) to form the imidazo[1,2-b]pyridazine scaffold .
  • Halogenation : Sequential bromination and chlorination at positions 8 and 6 using Br₂/Cl₂ in the presence of catalysts like FeCl₃ .
  • Carboxamide coupling : Reaction of the activated carboxylic acid intermediate with 2-chloropyridin-4-amine via EDC/HOBt-mediated coupling . Yields are optimized by controlling temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of halogenating agents .

Q. How is the compound characterized for purity and structural integrity?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%).
  • Spectroscopy : ¹H NMR (DMSO-d₆) to verify substituent integration (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and ¹³C NMR to identify carbonyl carbons (δ ~165 ppm) .
  • Mass spectrometry : HRMS-ESI for exact mass validation (e.g., [M+H]+ at m/z 388.03) .

Advanced Research Questions

Q. How can conflicting biological activity data for imidazo[1,2-b]pyridazine derivatives be resolved?

Discrepancies in kinase inhibition profiles (e.g., Haspin vs. DYRK1A selectivity) may arise from:

  • Substituent effects : Bromo/chloro groups at positions 8/6 increase steric hindrance, altering binding pocket interactions .
  • Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH (7.4 vs. 6.5) can skew IC₅₀ values. Validate using orthogonal assays (e.g., SPR for binding affinity) .
  • Cellular permeability : LogP (~3.2) and polar surface area (~75 Ų) influence membrane penetration, requiring optimization via prodrug strategies .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Halogenation control : Use stoichiometric NBS (N-bromosuccinimide) instead of Br₂ to reduce dihalogenation byproducts .
  • Coupling efficiency : Replace EDC with DMT-MM for carboxamide coupling in anhydrous DCM, improving yields from 60% to >85% .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >99% purity .

Q. How do structural modifications enhance target selectivity in kinase inhibition?

  • Position 2-chloropyridinyl group : Replacing it with 3-fluoropyridinyl (see analogs) improves Haspin binding (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol) via halogen bonding with Lys127 .
  • Bromo vs. iodo substitution : Iodo at position 8 increases hydrophobic interactions but reduces metabolic stability (t₁/₂ < 30 min in liver microsomes) .
  • Carboxamide linker : Replacing with sulfonamide reduces off-target activity against PKC isoforms by 10-fold .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

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